

## SHP836 solubility problems and solutions

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Compound of Interest		
Compound Name:	SHP836	
Cat. No.:	B610829	Get Quote

## **SHP836 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **SHP836**, a SHP2 allosteric inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a high-concentration stock solution of **SHP836** for in vitro use?

A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. **SHP836** is soluble in DMSO up to 250 mg/mL (709.70 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For ease of use, pre-made solutions, such as 10 mM in DMSO, are also commercially available.[1]

Q2: How should I prepare **SHP836** for in vivo animal studies?

A2: Preparing **SHP836** for in vivo administration requires a multi-component solvent system to ensure bioavailability and prevent precipitation. A common approach is to first dissolve the compound in DMSO to create a concentrated stock, and then dilute it with a mixture of cosolvents. It is recommended to prepare these working solutions fresh on the day of use.[1]

Q3: Can you provide specific formulations for in vivo administration?



A3: Yes, several formulations have been shown to yield clear solutions with a solubility of at least 6.25 mg/mL (17.74 mM).[1] The choice of formulation may depend on the specific experimental requirements and administration route. Always add each solvent sequentially and ensure the solution is mixed evenly at each step.[1] The table below summarizes common formulations.

Q4: How should I store SHP836 as a solid and in solution?

A4: Proper storage is critical to maintain the stability and activity of SHP836.

- Solid Form: Store at -20°C for up to 2 years.
- In DMSO Solution: For long-term storage, aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][2]

#### **Troubleshooting Guide**

Q5: My SHP836 solution appears cloudy or shows precipitation. What can I do?

A5: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] This is particularly common when preparing aqueous dilutions from a DMSO stock. Ensure that the concentration of DMSO in the final working solution is kept low, especially for animal studies (recommended below 2% if the animal is weak), to maintain solubility and minimize toxicity.[1]

Q6: I'm observing lower than expected potency in my cellular assay. Could this be related to solubility?

A6: Yes, poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in reduced potency. **SHP836** has a reported IC50 of 12  $\mu$ M for full-length SHP2 in enzymatic assays and has been used in cellular assays at concentrations up to 50  $\mu$ M.[2][3] If you are working near the limits of solubility, consider the following:

 Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not causing the compound to precipitate.



- Protein Binding: Check if components in your culture medium are binding to the compound and reducing its availability.
- Solution Preparation: Re-evaluate your solution preparation method. Using ultrasonic assistance when dissolving **SHP836** in DMSO can ensure complete dissolution.[1]

### **Data Presentation: SHP836 Solubility Formulations**

Use Case	Solvent System	Achievable Concentration	Reference
In Vitro Stock Solution	100% DMSO	250 mg/mL (709.70 mM)	[1]
In Vivo Formulation 1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 6.25 mg/mL (17.74 mM)	[1]
In Vivo Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 6.25 mg/mL (17.74 mM)	[1]
In Vivo Formulation 3	10% DMSO, 90% Corn Oil	≥ 6.25 mg/mL (17.74 mM)	[1]

# Experimental Protocols & Visualizations Protocol: Preparation of SHP836 for In Vivo Administration (Formulation 1)

This protocol describes the preparation of a 1 mL working solution using the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.

- Prepare Stock Solution: First, prepare a concentrated stock solution of SHP836 in DMSO (e.g., 62.5 mg/mL).
- Step 1: In a sterile tube, add 100 μL of the 62.5 mg/mL DMSO stock solution.

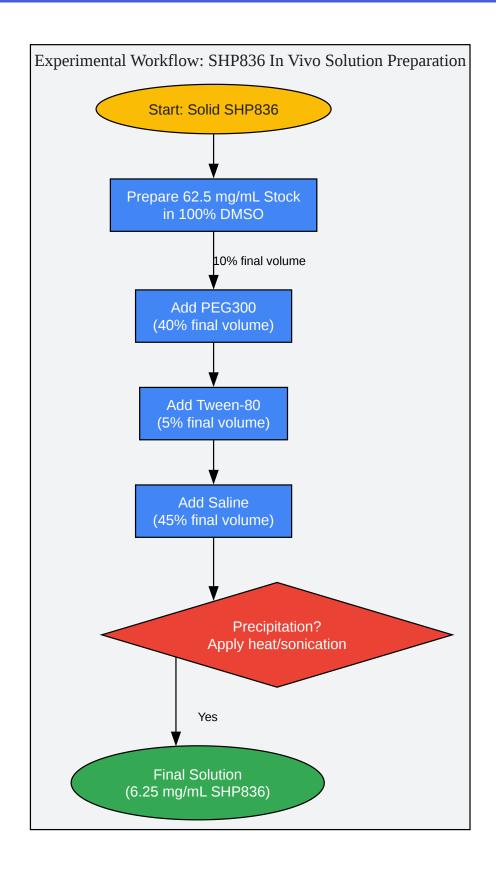






- Step 2: Add 400  $\mu$ L of PEG300 to the DMSO stock and mix thoroughly until the solution is homogenous.
- Step 3: Add 50 μL of Tween-80 and mix again until the solution is clear and uniform.
- Step 4: Add 450  $\mu$ L of saline to bring the total volume to 1 mL. Mix thoroughly.
- Final Check: The final solution should be clear. If any cloudiness or precipitation occurs, gentle warming or sonication may be applied.[1]





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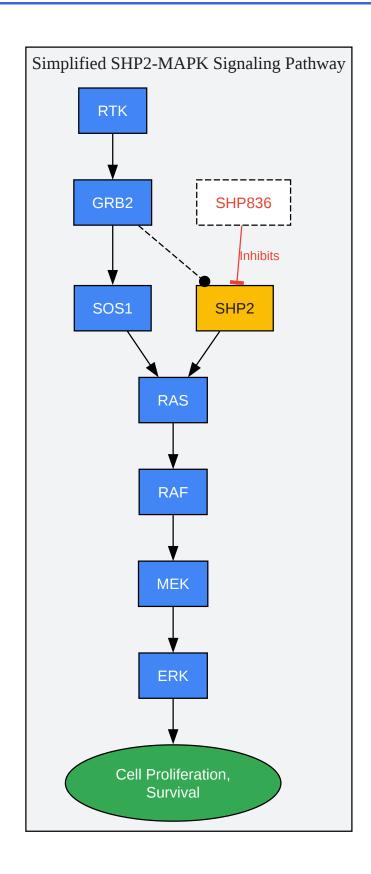
Caption: Workflow for preparing SHP836 for in vivo studies.



#### **SHP2 Signaling Pathway**

**SHP836** is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. SHP2 plays a crucial role in the MAPK signaling pathway, which is activated by receptor tyrosine kinases (RTKs). By binding to an allosteric site, **SHP836** stabilizes SHP2 in an inactive conformation, preventing its catalytic activity and downstream signaling.[1]





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Caption: SHP836 allosterically inhibits SHP2 in the MAPK pathway.



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